CID 25200037

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

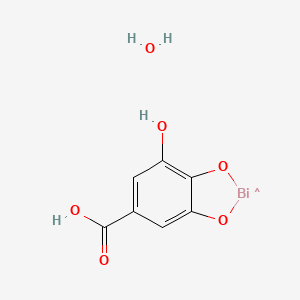

Bismuth subgallate, with the chemical formula C₇H₅BiO₆ , is a yellow, odorless powder commonly used to treat malodor by deodorizing flatulence and stools . It is the active ingredient in over-the-counter medications like Devrom, which is used as an internal deodorant . Bismuth subgallate has also been used in wound therapy and to treat Helicobacter pylori infections .

準備方法

Bismuth subgallate can be synthesized through various methods. One common synthetic route involves the reaction of bismuth nitrate pentahydrate with gallic acid in the presence of a cosolvent . The reaction is typically carried out under nitrogen atmosphere and heated to a specific temperature to facilitate the reaction . The product is then purified using organic solvents and washing with water to remove impurities . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

Bismuth subgallate undergoes several types of chemical reactions, including:

Oxidation: Bismuth subgallate can be oxidized under certain conditions, although specific details on the oxidation products are limited.

Reduction: Reduction reactions involving bismuth subgallate are less common.

Substitution: Bismuth subgallate can undergo substitution reactions where the bismuth ion is replaced by other metal ions under specific conditions.

Common reagents used in these reactions include hydrochloric acid , sulfuric acid , and organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Bismuth subgallate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination polymers.

Medicine: It is used in wound therapy, gastrointestinal treatments, and as an internal deodorant.

Industry: Bismuth subgallate is used in the production of pharmaceuticals and other chemical products.

作用機序

The exact mechanism of action of bismuth subgallate is not fully understood. it is believed to work by:

Complexing with bacterial cell walls and membranes: , inhibiting bacterial enzymes such as urease, catalase, and lipase.

Inhibiting bacterial protein and ATP synthesis: , reducing bacterial adherence to epithelial cells.

Adsorbing extra water in the large intestine: and forming a protective coat on the intestinal mucosa.

類似化合物との比較

Bismuth subgallate is chemically similar to other bismuth compounds such as bismuth subsalicylate (found in Pepto-Bismol) and bismuth camphocarbonate . These compounds share similar uses, such as treating gastrointestinal issues and acting as internal deodorants . bismuth subgallate is unique in its specific application as a deodorant for flatulence and stools .

Similar compounds include:

- Bismuth subsalicylate

- Bismuth camphocarbonate

- Bismuth dipropylacetate

Bismuth subgallate stands out due to its specific formulation and effectiveness in deodorizing internal odors .

特性

InChI |

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBNHDMGIZPQF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13391193.png)

![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)

![3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride](/img/structure/B13391206.png)

![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)

![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)

![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)

![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)

![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)